2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic molecule featuring a pyrazoline core substituted with 4-methylphenyl and thiophen-2-yl groups at positions 5 and 3, respectively. The ethanone moiety at position 1 is further modified with a 1,3-benzoxazole-2-sulfanyl group. Thiophene substituents, common in medicinal chemistry, may enhance electronic properties or binding interactions .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S2/c1-15-8-10-16(11-9-15)19-13-18(21-7-4-12-29-21)25-26(19)22(27)14-30-23-24-17-5-2-3-6-20(17)28-23/h2-12,19H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAMIYHXMKVHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS Number: 403843-20-9) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.5 g/mol. The structure includes a benzoxazole moiety which is known for various biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O2S2 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYAMIYHXMKVHPN-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzoxazole compounds found that certain derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml . Specific studies on related compounds suggest that the presence of the benzoxazole ring enhances antimicrobial efficacy.
Anticancer Properties
Benzoxazole derivatives have also been investigated for their anticancer potential. For instance, compounds similar to the one have shown promise in inhibiting cancer cell proliferation in vitro. A study reported that specific substitutions on the benzoxazole ring can lead to increased cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives are noteworthy. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of benzoxazole derivatives were synthesized and tested against Candida albicans and other bacterial strains. The results indicated that while some compounds were less potent than standard treatments like fluconazole, they exhibited significant activity against resistant strains .
Case Study 2: Anticancer Activity
A recent investigation into a related compound demonstrated its ability to induce apoptosis in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a dose-dependent response with IC50 values indicative of strong anticancer activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit substantial antimicrobial properties. A comparative study on various benzoxazole compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, indicating effective antimicrobial action attributed to the benzoxazole ring structure.
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial activity of related compounds, several synthesized benzoxazole derivatives were tested against Candida albicans and various bacterial strains. While some compounds showed less potency than standard treatments like fluconazole, they exhibited significant activity against resistant strains, highlighting their potential in combating drug-resistant infections.
Anticancer Properties
Benzoxazole derivatives have been extensively studied for their anticancer potential. Compounds similar to the one have demonstrated the ability to inhibit cancer cell proliferation in vitro. Research has shown that specific substitutions on the benzoxazole ring can enhance cytotoxicity against various cancer cell lines. The mechanisms of action often involve apoptosis induction and cell cycle arrest .
Case Study: Induction of Apoptosis
A recent investigation into a related compound revealed its capacity to induce apoptosis in breast cancer cells. Flow cytometry was employed to assess cell viability and apoptosis rates, showing a dose-dependent response with IC50 values indicating strong anticancer activity. This suggests that the compound may be a viable candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives are noteworthy, with evidence suggesting their ability to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways in cellular models. This positions these compounds as potential therapeutic agents for treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria and fungi |
| Anticancer | Induces apoptosis; effective against multiple cancer types |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker in the benzoxazole-thioether moiety is susceptible to nucleophilic substitution under basic or metal-catalyzed conditions.
Key Findings :
-
Oxidation with H₂O₂ in acetic acid selectively generates sulfoxide intermediates, while prolonged exposure forms sulfones .
-
Palladium-catalyzed cross-coupling enables aryl group introduction at the sulfur center, preserving the benzoxazole ring .
Ketone Reactivity
The ethanone group undergoes classical carbonyl reactions, including reductions and condensations.
Mechanistic Insights :
-
Ketone reduction with NaBH₄ proceeds via a six-membered transition state, yielding a stereoselective alcohol.
-
Oxime formation is pH-dependent, favoring neutral conditions to avoid hydrolysis of the benzoxazole ring .
Heterocyclic Ring Modifications
The pyrazoline and thiophene rings exhibit distinct reactivity patterns.
Pyrazoline Ring
-
Aromatization : Treatment with MnO₂ in CHCl₃ dehydrogenates the dihydropyrazoline to a pyrazole.
-
N-Alkylation : Reacts with methyl iodide in the presence of NaH to form N-methylpyrazolinium salts (yield: 76%).
Thiophene Ring
-
Electrophilic Substitution : Bromination with Br₂ in CH₂Cl₂ yields 5-bromothiophene derivatives (yield: 82%).
-
Oxidation : MnO₂ in acetone oxidizes the thiophene to a thiophene-1,1-dioxide (yield: 60%).
Catalytic Cross-Coupling Reactions
The benzoxazole and thiophene moieties participate in palladium-mediated couplings.
Key Considerations :
-
The thiophene sulfur may coordinate palladium, necessitating bulky ligands (e.g., SPhos) to suppress catalyst poisoning .
Degradation Pathways
Under acidic (HCl/EtOH) or alkaline (NaOH/H₂O) conditions, the compound undergoes hydrolysis:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone
- Key Differences : Replaces the benzoxazolylsulfanyl group with a piperidinyl moiety.
- Implications: The piperidinyl group increases basicity and solubility in polar solvents compared to the hydrophobic benzoxazole-sulfanyl group.
- Molecular Weight : 397.49 g/mol (vs. ~493.59 g/mol for the target compound).
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Key Differences : Substitutes benzoxazole with benzothiazole and lacks the sulfanyl bridge.
- Implications: Benzothiazoles exhibit stronger electron-withdrawing effects than benzoxazoles, altering reactivity in electrophilic substitutions.
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
- Key Differences: Features a fluorophenyl group and a phenolic hydroxyl group.
- The dual pyrazolyl-thiophenyl architecture is retained, suggesting similar synthetic routes.
1-(Perfluorophenyl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one
- Key Differences : Incorporates a perfluorophenyl group and a benzoimidazotriazole core.
- The benzoimidazotriazole system may confer distinct photophysical properties.
Data Tables: Comparative Analysis
Pharmacological and Industrial Relevance
Preparation Methods
Cyclization of 2-Aminophenol with Carbon Disulfide
The benzoxazole core is synthesized by reacting 2-aminophenol with carbon disulfide in alkaline conditions. This method, adapted from, proceeds via intermediate dithiocarbamate formation, followed by cyclization under acidic hydrolysis:
$$
\text{2-Aminophenol} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Dithiocarbamate} \xrightarrow{\text{HCl}} \text{1,3-Benzoxazole-2-thiol}
$$
Key Data :
- Yield : 72–78%
- Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 7.21–7.65 (m, 4H, Ar-H), 13.5 (s, 1H, SH).
Synthesis of 1-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Cyclocondensation of Hydrazine with 1,3-Diketone
The dihydropyrazole ring is formed via microwave-assisted cyclocondensation of hydrazine hydrate with a 1,3-diketone bearing 4-methylphenyl and thiophen-2-yl substituents:
$$
\text{1-(4-Methylphenyl)-3-(thiophen-2-yl)propane-1,3-dione} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{MW, 120°C}} \text{Dihydropyrazole}
$$
Optimized Conditions :
Functionalization with Chloroacetylation
The dihydropyrazole intermediate is acetylated using chloroacetyl chloride in dichloromethane with triethylamine as a base:
$$
\text{Dihydropyrazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{1-Chloro-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one}
$$
Key Data :
- Reaction Time : 4 h
- Yield : 76%
Coupling of Benzoxazole-2-thiol with Chloroethanone Intermediate
The final step involves nucleophilic displacement of the chloride by benzoxazole-2-thiolate in acetone with potassium carbonate:
$$
\text{1-Chloroethanone} + \text{Benzoxazole-2-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{Target Compound}
$$
Optimized Conditions :
- Temperature : Reflux (56°C)
- Time : 2 h
- Yield : 68%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H NMR} (400 MHz, DMSO-$$d6$$):
- δ 2.35 (s, 3H, CH$$3$$), 3.12–3.45 (m, 2H, CH$$2$$), 4.82 (s, 2H, SCH$$
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Mechanistic Insights and Side Reactions
Regioselectivity in Dihydropyrazole Formation
The cyclocondensation of unsymmetrical 1,3-diketones with hydrazines typically yields regioisomers. However, microwave irradiation enhances kinetic control, favoring the 3-thiophen-2-yl-5-(4-methylphenyl) isomer due to steric and electronic effects.
Competing Oxidation Pathways
Prolonged heating during dihydropyrazole synthesis may lead to aromatization, forming fully conjugated pyrazoles. Maintaining reaction temperatures below 130°C and limiting exposure to oxidizing agents mitigates this.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave-assisted | Solvent-free, 120°C | 85 | 98 |
| Conventional reflux | Ethanol, 80°C | 72 | 95 |
Microwave irradiation significantly improves yield and reduces reaction time compared to traditional methods.
Q & A
Basic: What are the key synthetic strategies for this compound?
Answer:
The synthesis involves:
Pyrazoline ring formation via cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., ethanol reflux, 8–12 hours) .
Benzoxazole-thioether linkage through nucleophilic substitution (e.g., using K₂CO₃ in dry DMF at 50–60°C) .
Functional group protection : Boc protection prevents side reactions during benzoxazole coupling .
Yield optimization : Use 1.2 equivalents of N-bromosuccinimide for electrophilic substitutions and recrystallization in DMF/EtOH (1:1) .
Advanced: How can researchers resolve contradictions in biological activity data for pyrazoline derivatives?
Answer:
Address discrepancies via:
Standardized bioassays with positive controls (e.g., doxorubicin for antitumor studies) .
Comparative QSAR studies analyzing substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl alters LogP by ±0.8) .
Single-crystal XRD to verify diastereomer ratios .
Environmental stability assessments (OECD 117 guidelines) to account for degradation .
Dose-response curves with ≥5 concentration points for IC₅₀ accuracy .
Basic: What spectroscopic techniques are essential for characterization?
Answer:
Use:
¹H/¹³C NMR (400 MHz, DMSO-d₆): Pyrazoline protons (δ 3.2–4.1 ppm), benzoxazole carbons (δ 160–165 ppm) .
HRMS (ESI+) for molecular ion [M+H]⁺ (error <5 ppm) .
FT-IR for C=S (1090–1120 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) identification .
HPLC-DAD (C18 column, acetonitrile/water gradient, retention 8.2±0.3 min) .
Advanced: What computational methods predict pharmacokinetic properties?
Answer:
Molecular docking (AutoDock Vina) against targets like COX-2 .
ADMET prediction (SwissADME) for bioavailability scores (>0.55) .
DFT calculations (B3LYP/6-31G**) to optimize geometry and dipole moments (4.2–5.6 D) .
Molecular dynamics simulations (100 ns, RMSD <2.5 Å) .
Basic: How to optimize thioether linkage formation?
Answer:
Critical parameters:
Nucleophile activation : 1.5 eq. K₂CO₃ in dry DMF .
Temperature control : 50–60°C to minimize byproducts .
Reaction monitoring : TLC (ethyl acetate/hexane 3:7) every 30 minutes .
Post-reaction workup : Wash with 5% NaHCO₃ to remove excess thiols .
Advanced: How to design SAR studies for derivatives?
Answer:
Systematic variation at benzoxazole (A), pyrazoline (B), and thiophene (C) positions .
Biological testing matrix : 12+ derivatives against kinase targets and cytotoxicity .
QSAR analysis : Hansch parameters (π, σ) with r² >0.85 .
Isosteric replacements : Thiophene → furan to assess electronic effects .
Basic: What purity assessment protocols are standard?
Answer:
HPLC-DAD : ≥98% peak area .
Elemental analysis (CHNS-O) : ≤0.4% deviation .
Melting point : <2°C range .
Residual solvent analysis : GC-MS per ICH Q3C .
Advanced: How to study unexpected catalytic behavior in cross-coupling reactions?
Answer:
Radical trapping : TEMPO (10 mol%) .
Isotopic labeling : ¹³C NMR to track pathways .
Kinetic studies : Vary catalyst loading (0.5–5 mol%) .
XAS : Monitor oxidation states of metal catalysts .
Basic: Optimal solvent systems for recrystallization?
Answer:
DMF/EtOH (1:1) for initial purification .
Dichloromethane/n-hexane (1:5) gradient cooling .
Acetonitrile/water (3:1) slow evaporation .
DSC analysis for thermal stability (melting onset >180°C) .
Advanced: How to address conflicting crystallographic data on pyrazoline conformation?
Answer:
Variable-temperature XRD (100–300K) .
Torsion angle analysis : Compare φ1 (N1-C5-C6-N2) and φ2 (C6-N2-C7-S1) .
Conformational energy calculations (MP2/cc-pVTZ) .
Solid-state NMR (¹³C CPMAS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
